molecular formula C14H22N2O2S B10968836 1-phenyl-N-[2-(piperidin-1-yl)ethyl]methanesulfonamide

1-phenyl-N-[2-(piperidin-1-yl)ethyl]methanesulfonamide

Cat. No.: B10968836
M. Wt: 282.40 g/mol
InChI Key: HXIDUCICCQNALN-UHFFFAOYSA-N
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Description

PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE is an organic compound that belongs to the class of sulfonamides It features a phenyl group attached to a methanesulfonamide moiety, which is further connected to a piperidine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE typically involves the reaction of phenylmethanesulfonyl chloride with 2-(piperidin-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield a high-purity product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels required for its applications .

Chemical Reactions Analysis

Types of Reactions

PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE: shares structural similarities with other sulfonamides and piperidine derivatives, such as:

Uniqueness

The uniqueness of PHENYL-N-(2-PIPERIDINOETHYL)METHANESULFONAMIDE lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and piperidine moieties allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

1-phenyl-N-(2-piperidin-1-ylethyl)methanesulfonamide

InChI

InChI=1S/C14H22N2O2S/c17-19(18,13-14-7-3-1-4-8-14)15-9-12-16-10-5-2-6-11-16/h1,3-4,7-8,15H,2,5-6,9-13H2

InChI Key

HXIDUCICCQNALN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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